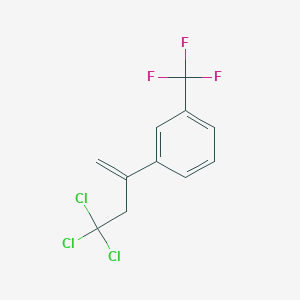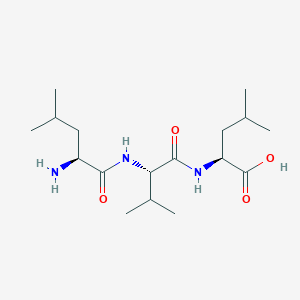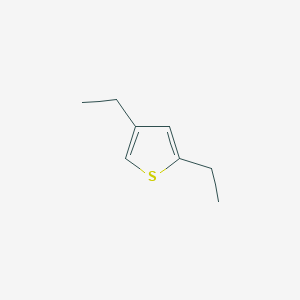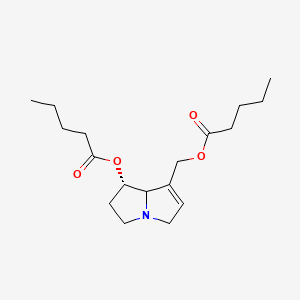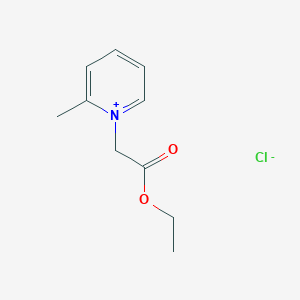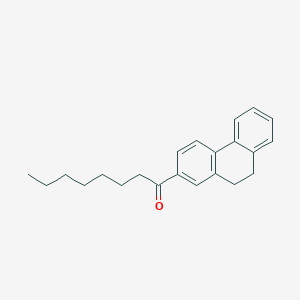
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one typically involves the reaction of 9,10-dihydrophenanthrene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{9,10-Dihydrophenanthrene} + \text{Octanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one can be compared with other phenanthrene derivatives, such as:
- 1-(9,10-Dihydrophenanthren-2-YL)ethanone
- 1-(9,10-Dihydrophenanthren-2-YL)propan-1-one
These compounds share a similar phenanthrene core but differ in the length and nature of the alkyl chain attached to the phenanthrene ring. The unique structural features of this compound, such as the longer octanone chain, may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57323-97-4 |
|---|---|
Molekularformel |
C22H26O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(9,10-dihydrophenanthren-2-yl)octan-1-one |
InChI |
InChI=1S/C22H26O/c1-2-3-4-5-6-11-22(23)19-14-15-21-18(16-19)13-12-17-9-7-8-10-20(17)21/h7-10,14-16H,2-6,11-13H2,1H3 |
InChI-Schlüssel |
LUSCAKVRLPVBAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


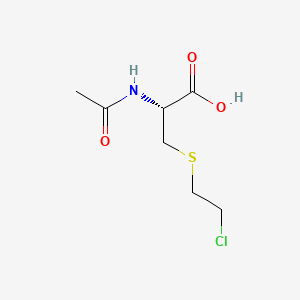
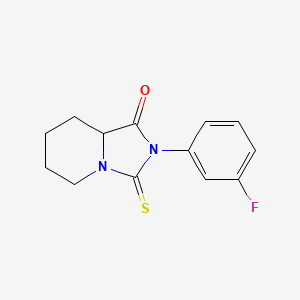

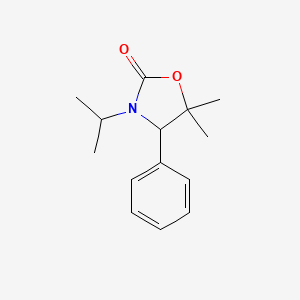
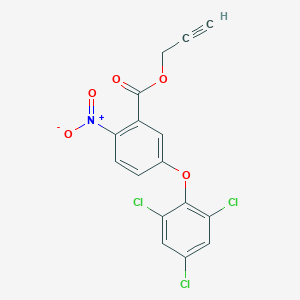
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
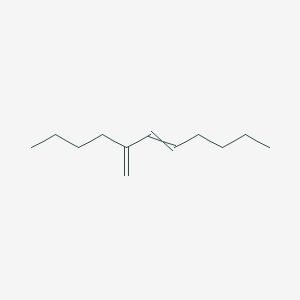

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
